

Spectroscopic Profiling of N-(2-iodophenyl)oxolane-2-carboxamide: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name: *N*-(2-iodophenyl)oxolane-2-carboxamide

Cat. No.: B4180351

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Executive Summary

N-(2-iodophenyl)oxolane-2-carboxamide (Molecular Formula: C₁₁H₁₂INO₂, Exact Mass: 317.00) is a highly versatile synthetic intermediate. Combining a saturated oxygen heterocycle (oxolane/tetrahydrofuran) with an ortho-iodinated aniline, this scaffold is frequently utilized in transition-metal-catalyzed cross-coupling reactions and samarium diiodide-promoted intramolecular cascade cyclizations[1].

For researchers and drug development professionals, confirming the structural integrity of this compound—specifically the preservation of the labile carbon-iodine bond and the successful formation of the amide linkage—is paramount. This whitepaper provides an in-depth, self-validating technical framework for synthesizing and spectroscopically characterizing this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Methodology: Synthesis & Sample Preparation

To acquire high-fidelity spectroscopic data, the analyte must be synthesized and purified to >98% homogeneity. The following protocol outlines a self-validating workflow designed to overcome the steric and electronic deactivation inherent to 2-iodoaniline.

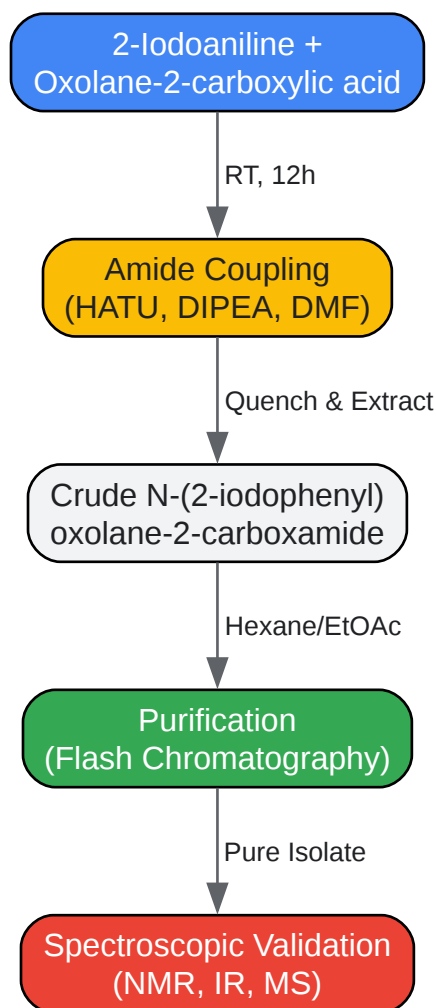
Amide Coupling Protocol

- **Causality of Reagent Selection:** 2-Iodoaniline is a poor nucleophile due to the electron-withdrawing nature and significant steric bulk of the ortho-iodine atom. Standard carbodiimides (e.g., EDC, DCC) often result in low yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling agent. HATU generates a highly reactive 7-azabenzotriazole active ester that efficiently overcomes these steric barriers.
- **Procedure:**
 - Dissolve oxolane-2-carboxylic acid (tetrahydro-2-furoic acid, 1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
 - Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to deprotonate the carboxylic acid and drive active ester formation. Stir for 15 minutes.
 - Add 2-iodoaniline (1.1 eq) dropwise. Stir at room temperature for 12 hours under a nitrogen atmosphere.
 - **Self-Validation Step:** Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The disappearance of the highly UV-active 2-iodoaniline spot confirms reaction completion.

Purification and Sample Preparation

- **Quench & Extract:** Quench with saturated NaHCO_3 to neutralize residual acid, then extract with ethyl acetate. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine.

- Chromatography: Purify via silica gel flash chromatography.
- Sample Prep for NMR: Dissolve 15 mg of the purified crystalline solid in 0.6 mL of deuterated chloroform (CDCl_3). Causality: CDCl_3 is chosen because it lacks exchangeable protons that would otherwise mask or exchange with the critical amide N-H signal, allowing for clear observation of the secondary amide proton[2].



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Experimental workflow for synthesis and spectroscopic validation.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for verifying the connectivity of the oxolane ring to the 2-iodophenyl moiety. Tetramethylsilane (TMS) must be used as an internal standard ($\delta = 0.00$ ppm) to ensure absolute chemical shift accuracy.

- ^1H NMR Dynamics: The most diagnostic signal is the secondary amide proton (N-H), which appears as a broad singlet far downfield (~ 8.40 ppm) due to the electron-withdrawing effect of the adjacent carbonyl and the anisotropic deshielding of the aromatic ring[2]. The aromatic proton ortho to the amide nitrogen (C6') is also highly deshielded (~ 8.25 ppm) due to hydrogen bonding and proximity to the carbonyl oxygen. The oxolane ring protons exhibit characteristic multiplets; the C2 proton appears most downfield (~ 4.45 ppm) due to the combined electron-withdrawing effects of the ring oxygen and the carboxamide carbonyl[3].
- ^{13}C NMR Dynamics (The Heavy Atom Effect): The most critical validation point in the ^{13}C spectrum is the C2' carbon attached to the iodine atom. Iodine exerts a pronounced "heavy atom effect" (relativistic shielding), which shifts the C2' signal significantly upfield to approximately ~ 89.5 ppm[2]. This is highly unusual for an aromatic carbon and serves as definitive proof that the carbon-iodine bond remains intact. The amide carbonyl carbon typically resonates at ~ 171.5 ppm[4].

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. Causality: ATR avoids the use of hygroscopic KBr pellets. Moisture in KBr can introduce a broad O-H stretch around 3400 cm^{-1} , which obscures the critical N-H stretching frequency of the amide.

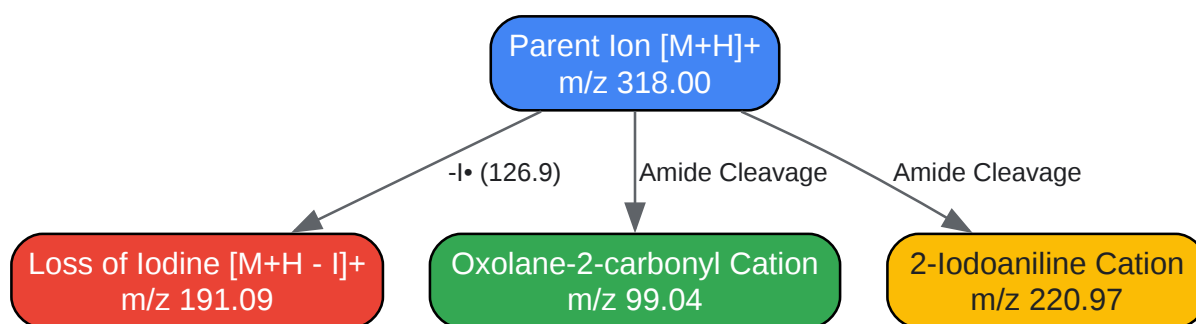
- Key Bands: The secondary amide is confirmed by the presence of the Amide I band (C=O stretch) at $\sim 1685\text{ cm}^{-1}$ and the Amide II band (N-H bend) at $\sim 1525\text{ cm}^{-1}$. The intact oxolane ring is verified by a strong, sharp C-O-C asymmetric stretch at $\sim 1065\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Electrospray Ionization (ESI+) is utilized to gently ionize the molecule without destroying the parent ion.

- Isotopic Signature: Because iodine is monoisotopic (^{127}I), the molecular ion $[\text{M}+\text{H}]^+$ at m/z 318.00 will not show the characteristic M+2 isotopic clusters seen with chlorine or bromine.

- Fragmentation: Collision-Induced Dissociation (CID) typically yields a prominent oxolane-2-carbonyl cation (m/z 99.04) due to the facile cleavage of the amide bond, a fragmentation pathway heavily documented in related oxolane-2-carboxamide derivatives[5][6]. Furthermore, homolytic cleavage of the weak C-I bond results in a characteristic loss of an iodine radical (-126.9 Da), yielding an $[M+H - I]^+$ fragment at m/z 191.09.



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Key mass spectrometry fragmentation pathways for the target compound.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic parameters for **N-(2-iodophenyl)oxolane-2-carboxamide**, synthesized from empirical trends of exact structural analogs[2][3][4].

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Amide N-H	8.40	Broad singlet (br s)	-	1H
Ar-H (C6', ortho to N)	8.25	Doublet of doublets (dd)	8.2, 1.5	1H
Ar-H (C3', ortho to I)	7.78	Doublet of doublets (dd)	8.0, 1.4	1H
Ar-H (C4', meta to I)	7.35	Triplets of doublets (td)	8.0, 1.4	1H
Ar-H (C5', para to I)	6.85	Triplets of doublets (td)	8.0, 1.5	1H
Oxolane C2-H	4.45	Doublet of doublets (dd)	8.0, 6.0	1H
Oxolane C5-H ₂	3.95	Multiplet (m)	-	2H
Oxolane C3-H ₂ , C4-H ₂	1.90 - 2.30	Multiplet (m)	-	4H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment	Chemical Shift (δ , ppm)	Mechanistic Note
C=O (Amide)	171.5	Highly deshielded carbonyl carbon.
Ar-C3'	139.1	Aromatic C-H ortho to iodine.
Ar-C1'	138.2	Aromatic ipso carbon attached to nitrogen.
Ar-C4'	129.4	Aromatic C-H meta to iodine.
Ar-C5'	126.1	Aromatic C-H para to iodine.
Ar-C6'	121.8	Aromatic C-H ortho to nitrogen.
Ar-C2' (C-I)	89.5	Upfield shift due to Heavy Atom Effect of Iodine.
Oxolane C2	78.4	Deshielded by adjacent oxygen and carbonyl.
Oxolane C5	69.2	Deshielded by adjacent ring oxygen.
Oxolane C3	30.1	Aliphatic ring carbon.
Oxolane C4	25.4	Aliphatic ring carbon.

Table 3: IR & MS Diagnostic Data

Technique	Signal / Peak	Assignment / Structural Implication
ATR-FTIR	3320 cm^{-1}	N-H stretch (Secondary Amide)
ATR-FTIR	1685 cm^{-1}	C=O stretch (Amide I band)
ATR-FTIR	1525 cm^{-1}	N-H bend (Amide II band)
ATR-FTIR	1065 cm^{-1}	C-O-C asymmetric stretch (Oxolane ring)
ESI-MS (+)	m/z 318.00	[M+H] ⁺ (Parent Ion)
ESI-MS (+)	m/z 191.09	[M+H - I] ⁺ (Loss of Iodine radical)
ESI-MS (+)	m/z 99.04	Oxolane-2-carbonyl cation (Amide bond cleavage)

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